molecular formula C14H10O3 B7754200 2-Benzoylbenzoic acid CAS No. 27458-06-6

2-Benzoylbenzoic acid

Cat. No. B7754200
CAS RN: 27458-06-6
M. Wt: 226.23 g/mol
InChI Key: FGTYTUFKXYPTML-UHFFFAOYSA-N
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Patent
US06180629B2

Procedure details

A mixture of o-benzoyl benzoic acid (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) is refluxed in pyridine (40 ml) for 3 hours, is cooled, and is poured over ice-cold dilute-HCl. The separated solid is filtered off, is dried and is crystallized from ethanol to give the title compound.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:19]O.Cl>N1C=CC=CC=1>[C:2]1([C:1]2[C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=3[C:11](=[O:12])[O:13][N:19]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
0.01 mol
Type
reactant
Smiles
Cl.NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled
ADDITION
Type
ADDITION
Details
is poured over ice-cold
FILTRATION
Type
FILTRATION
Details
The separated solid is filtered off
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
is crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(C2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.